N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide is a sulfonamide-derived acetamide compound characterized by a cyclopropyl group attached to the acetamide nitrogen and a 4-methoxy-2-methylbenzenesulfonamido substituent on the phenyl ring. The cyclopropyl moiety may enhance metabolic stability, while the methoxy and methyl groups on the benzenesulfonamide could influence electronic and steric interactions with biological targets.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(4-methoxy-2-methylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-11-17(25-2)9-10-18(13)26(23,24)21-16-5-3-14(4-6-16)12-19(22)20-15-7-8-15/h3-6,9-11,15,21H,7-8,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDMFVUKRFGGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and the benzenesulfonamide derivatives. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: This compound has potential applications in drug development. Its ability to modulate biological processes makes it a candidate for therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired outcomes in various applications.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, influencing pathways related to metabolism, cell signaling, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations
Substituent Effects on Bioactivity :
- The 4-methoxy-2-methylbenzenesulfonamido group in the target compound introduces both electron-donating (methoxy) and steric (methyl) effects. This contrasts with 4-chlorobenzenesulfonyl (electron-withdrawing, ) and trifluoromethoxy (strongly electron-withdrawing and lipophilic, ), which may alter receptor binding or solubility .
- The piperazinylsulfonyl group in Compound 35 () demonstrates that nitrogen-containing substituents enhance analgesic activity, suggesting that the target’s methoxy/methyl groups might prioritize different biological pathways.
Cyclopropyl Group Impact :
- The cyclopropyl moiety in the target compound and ’s analog could improve metabolic stability by reducing oxidative degradation, a common issue in linear alkyl chains .
Pharmacological Data Gaps: While highlights analgesic activity in related sulfonamides, the target compound’s specific activity remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
